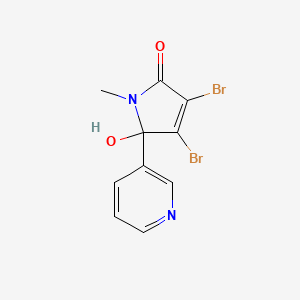
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one is a heterocyclic compound that contains both pyridine and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant . The reaction is carried out in water, providing a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 3,4-dibromo-5-oxo-1-methyl-5-pyridin-3-ylpyrrol-2-one.
Reduction: Formation of 3,4-dihydro-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Imidazopyridine: Another heterocyclic compound with similar applications in medicinal chemistry.
Indole Derivatives: Known for their biological activities and used in drug development.
Imidazole Containing Compounds: Widely used in various fields, including pharmaceuticals and materials science.
Uniqueness
3,4-Dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one is unique due to its specific combination of bromine, hydroxyl, and pyrrolone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51068-13-4 |
|---|---|
Molecular Formula |
C10H8Br2N2O2 |
Molecular Weight |
347.99 g/mol |
IUPAC Name |
3,4-dibromo-5-hydroxy-1-methyl-5-pyridin-3-ylpyrrol-2-one |
InChI |
InChI=1S/C10H8Br2N2O2/c1-14-9(15)7(11)8(12)10(14,16)6-3-2-4-13-5-6/h2-5,16H,1H3 |
InChI Key |
KTXPVEPIXXSNIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C1(C2=CN=CC=C2)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


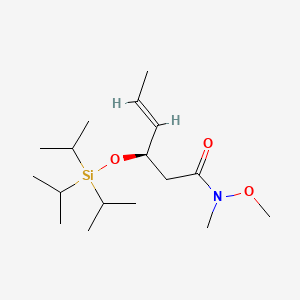
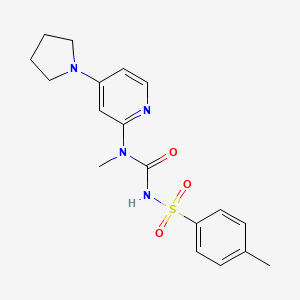


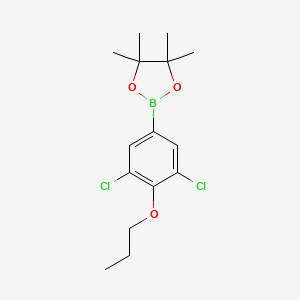
![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)
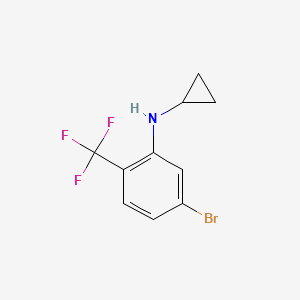
![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)


